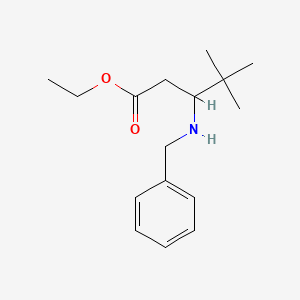
Ethyl 3-(benzylamino)-4,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzylamino)-4,4-dimethylpentanoate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzylamino group attached to a dimethylpentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-4,4-dimethylpentanoate typically involves the reaction of benzylamine with an appropriate ester precursor. One common method is the aza-Michael addition, where benzylamine reacts with an α,β-unsaturated ester in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions . This reaction can be promoted by microwaves or conventional heating to achieve good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzylamino)-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzylamino)-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its ester and amine functionalities.
Industry: It may be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-4,4-dimethylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzylamino group can interact with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Ethyl 3-(benzylamino)propanoate: Similar structure but with a shorter carbon chain.
N-Benzyl-beta-alanine Ethyl Ester: Another ester with a benzylamino group.
Uniqueness: Ethyl 3-(benzylamino)-4,4-dimethylpentanoate is unique due to its specific structural features, such as the dimethyl substitution on the pentanoate chain, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C16H25NO2/c1-5-19-15(18)11-14(16(2,3)4)17-12-13-9-7-6-8-10-13/h6-10,14,17H,5,11-12H2,1-4H3 |
InChI Key |
GWJHVVBKLXAEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C)(C)C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















